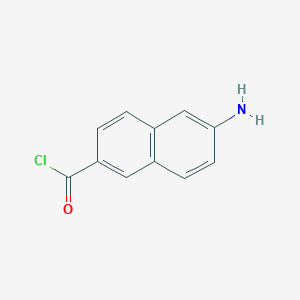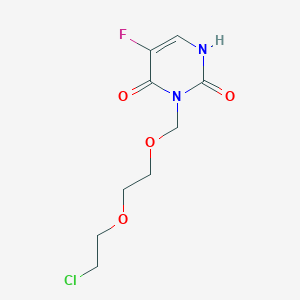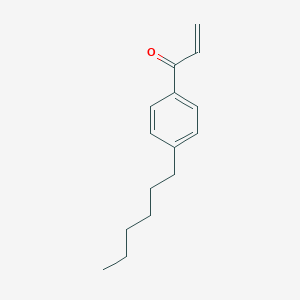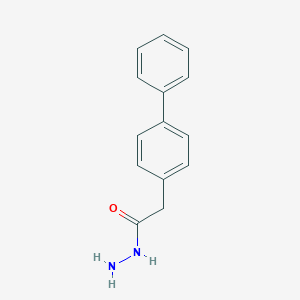![molecular formula C8H7ClN2S B145216 4-Chloro-7-methylbenzo[d]thiazol-2-amine CAS No. 126920-72-7](/img/structure/B145216.png)
4-Chloro-7-methylbenzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-methylbenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H7ClN2S and a molecular weight of 198.67 . It is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Amines, such as 4-Chloro-7-methylbenzo[d]thiazol-2-amine, are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were determined using various techniques. .Scientific Research Applications
Antiproliferative Activity Determination
The compound 4-Chloro-7-methylbenzo[d]thiazol-2-amine has been used in biological activity assays to determine antiproliferative activity. This involves testing on cell lines such as T-Jurkat and peripheral mononuclear blood cells (PBMCs) to evaluate the compound’s effectiveness in inhibiting cell growth, which is crucial in cancer research .
Anticancer Evaluation
In vitro studies have been conducted to assess the anticancer properties of this compound. These evaluations are essential for developing new cancer treatments and understanding how the compound interacts with cancer cells .
COX Enzyme Inhibition
The compound has shown potential in inhibiting cyclooxygenases (COX-1, COX-2) enzymes. This is significant because COX enzymes are involved in the inflammatory process, and their inhibition can lead to anti-inflammatory effects, which are beneficial in treating various diseases .
Safety and Hazards
Future Directions
Thiazoles, which include 4-Chloro-7-methylbenzo[d]thiazol-2-amine, have been found in many potent biologically active compounds. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, they are a good template for further drug development .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-7-methylbenzo[d]thiazol-2-amine is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
4-Chloro-7-methylbenzo[d]thiazol-2-amine interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins from arachidonic acid. This disruption can lead to downstream effects such as a reduction in inflammation and pain.
Result of Action
The primary result of the action of 4-Chloro-7-methylbenzo[d]thiazol-2-amine is a reduction in inflammation . By inhibiting the COX enzymes and disrupting the production of prostaglandins, the compound can reduce the signs and symptoms of inflammation, such as redness, swelling, and pain.
properties
IUPAC Name |
4-chloro-7-methyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEQJVDKGKSNNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)N=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methylbenzo[d]thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

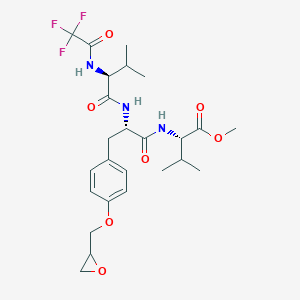

![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
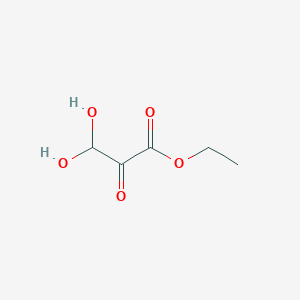

![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
